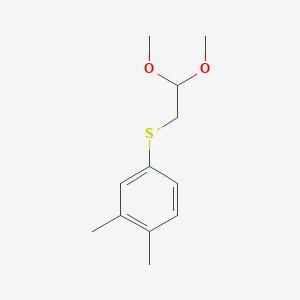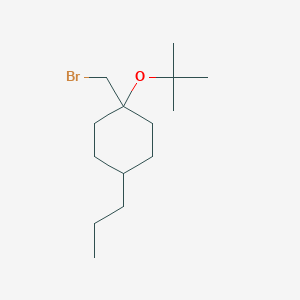
(E)-Tamoxifen citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Tamoxifen citrate is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. It is known for its ability to bind to estrogen receptors, thereby inhibiting the proliferative actions of estrogen on mammary tissue. This compound has been a cornerstone in breast cancer therapy, particularly for premenopausal and postmenopausal women.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Tamoxifen citrate typically involves the reaction of 4-(2-dimethylaminoethoxy)benzophenone with ethylmagnesium bromide, followed by dehydration to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Tamoxifen citrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the double bond in the structure.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs.
Applications De Recherche Scientifique
(E)-Tamoxifen citrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying SERM activity and receptor binding.
Biology: Employed in cell culture studies to investigate estrogen receptor signaling pathways.
Medicine: Extensively used in clinical trials for breast cancer treatment and prevention.
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Mécanisme D'action
(E)-Tamoxifen citrate exerts its effects by binding to estrogen receptors, particularly ERα and ERβ, in breast tissue. This binding inhibits the transcriptional activity of estrogen-responsive genes, leading to reduced cell proliferation and tumor growth. The compound also induces apoptosis and inhibits angiogenesis, contributing to its anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Raloxifene: Another SERM used in the prevention of osteoporosis and breast cancer.
Toremifene: Similar to tamoxifen but with a different side chain, used in breast cancer treatment.
Fulvestrant: A pure anti-estrogen that degrades estrogen receptors.
Uniqueness
(E)-Tamoxifen citrate is unique due to its dual action as both an estrogen antagonist in breast tissue and an agonist in other tissues like bone and liver. This duality provides therapeutic benefits while minimizing adverse effects, making it a versatile and widely used compound in oncology.
Propriétés
Numéro CAS |
76487-65-5 |
|---|---|
Formule moléculaire |
C32H37NO8 |
Poids moléculaire |
563.6 g/mol |
Nom IUPAC |
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; |
Clé InChI |
FQZYTYWMLGAPFJ-BTKVJIOYSA-N |
SMILES isomérique |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


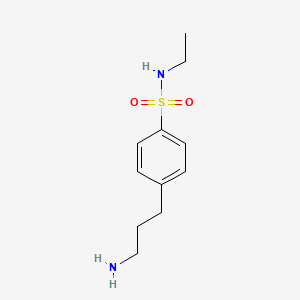
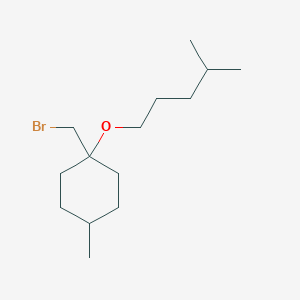

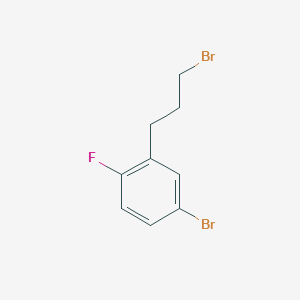
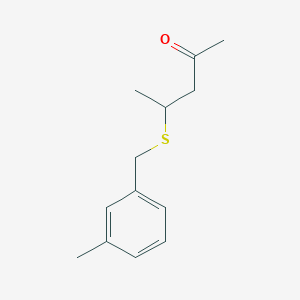
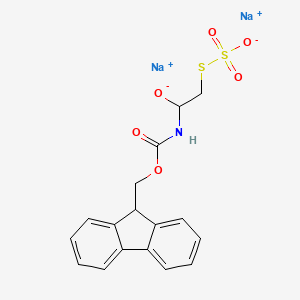
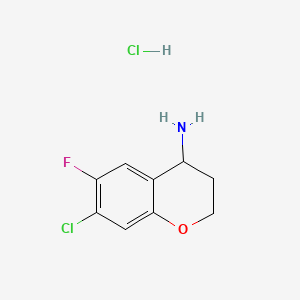
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)
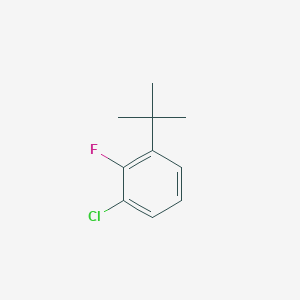
![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)
